N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro, fluoro, and methoxy groups. These substitutions contribute to its distinct chemical behavior and potential utility in research and industry.
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in the modulation of growth factor signaling .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with EGFR . This selective targeting of the mutant proteins in malignant cells interrupts signaling in these cells .
Biochemical Pathways
The compound affects multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The compound’s action on these pathways disrupts uncontrolled cell growth, leading to cancer .
Result of Action
The compound’s action results in the inhibition of cancer cell growth. It induces apoptosis in cancer cells by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the sulfonamide group to an amine.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar chloro and fluoro substitutions but differs in the presence of a thiazole ring instead of a sulfonamide group.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with similar substitutions but a different core structure, which affects its chemical behavior and applications.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of sulfonamide, chloro, fluoro, and methoxy groups, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-10-4-6-13(21-2)14(8-10)22(18,19)17-9-3-5-12(16)11(15)7-9/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZWCARHMVBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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